molecular formula C20H22N2O8S2 B13768076 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate CAS No. 55911-29-0

1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate

Cat. No.: B13768076
CAS No.: 55911-29-0
M. Wt: 482.5 g/mol
InChI Key: AGPWMSCUFHBFPY-UHFFFAOYSA-M
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Description

1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate is a complex organic compound with a molecular formula of C25H24N2O6S and a molecular weight of 480.541 . This compound is known for its unique structure, which includes a benzimidazolium core substituted with a methoxybenzofuran group, dimethyl groups, and a methylsulfonyl group.

Preparation Methods

The synthesis of 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate typically involves multiple stepsThe reaction conditions usually require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. These methods often include continuous flow processes and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

1H-Benzimidazolium, 2-(6-methoxy-2-benzofuranyl)-1,3-dimethyl-5-(methylsulfonyl)-, methyl sulfate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .

Properties

CAS No.

55911-29-0

Molecular Formula

C20H22N2O8S2

Molecular Weight

482.5 g/mol

IUPAC Name

2-(6-methoxy-1-benzofuran-2-yl)-1,3-dimethyl-5-methylsulfonylbenzimidazol-1-ium;methyl sulfate

InChI

InChI=1S/C19H19N2O4S.CH4O4S/c1-20-15-8-7-14(26(4,22)23)11-16(15)21(2)19(20)18-9-12-5-6-13(24-3)10-17(12)25-18;1-5-6(2,3)4/h5-11H,1-4H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

AGPWMSCUFHBFPY-UHFFFAOYSA-M

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)C)[N+](=C1C3=CC4=C(O3)C=C(C=C4)OC)C.COS(=O)(=O)[O-]

Origin of Product

United States

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